tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Description
Chemical Structure: The compound (CAS: 1951440-97-3) consists of a piperidine ring substituted at the 4-position with a 6-bromo-1H-benzo[d]imidazol-1-yl group and protected by a tert-butyloxycarbonyl (Boc) group at the 1-position.
Molecular Formula: C₁₇H₂₂BrN₃O₃.
Molecular Weight: 396.28–396.3 (varies slightly due to isotopic distribution) .
Synthetic Relevance: It serves as a key intermediate in medicinal chemistry for developing kinase inhibitors, protease modulators, and other bioactive molecules. The bromine atom at the 6-position of the benzimidazole ring enhances reactivity for further cross-coupling reactions .
Properties
Molecular Formula |
C17H22BrN3O2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 4-(6-bromobenzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)20-8-6-13(7-9-20)21-11-19-14-5-4-12(18)10-15(14)21/h4-5,10-11,13H,6-9H2,1-3H3 |
InChI Key |
KLWPTGYPZJNBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate typically proceeds via:
- Construction of the benzimidazole ring system with appropriate substituents.
- Introduction of the bromine atom at the 6-position on the benzimidazole ring.
- Coupling of the benzimidazole moiety with a piperidine ring.
- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group to afford the final compound.
This approach ensures regioselective functionalization and stability of the intermediate and final products.
Detailed Synthetic Route and Conditions
Starting Materials and Initial Steps
A common precursor is 4-bromo-1-fluoro-2-nitrobenzene or related substituted nitrobenzenes, which undergo nucleophilic aromatic substitution and reduction to form the benzimidazole nucleus. For example, sequential reactions starting from 4-bromo-1-fluoro-2-nitrobenzene allow the formation of 6-bromo-1H-benzo[d]imidazole derivatives.
Formation of the Benzimidazole Core
The benzimidazole ring is formed by condensation of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acid derivatives under acidic or thermal conditions. The presence of the bromine substituent is maintained or introduced via halogenation at the appropriate step.
Coupling with Piperidine and Protection
The key step involves coupling the benzimidazole nitrogen at the 1-position with the 4-position of a piperidine ring. The piperidine nitrogen is protected with a tert-butyl carbamate group to prevent unwanted side reactions and to facilitate purification. The tert-butyl protection is typically introduced using di-tert-butyl dicarbonate under basic conditions such as sodium hydride or sodium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Representative Reaction Conditions
Variations and Optimization
- Suzuki–Miyaura coupling has been used to introduce aryl substituents on benzimidazole derivatives bearing bromine, which can be adapted to synthesize the target compound with different substituents.
- Buchwald coupling enables C–N bond formation with anilines, providing alternative routes to functionalized benzimidazole-piperidine derivatives.
- The choice of base and solvent, as well as reaction temperature, significantly affects yield and purity, with milder conditions favoring better selectivity and operational simplicity.
Spectral Confirmation and Purity
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance spectroscopy (NMR) confirming the benzimidazole and piperidine ring protons and carbons.
- Mass Spectrometry (MS) confirming molecular weight and bromine isotope pattern.
- Infrared Spectroscopy (IR) confirming the presence of carbamate and aromatic functional groups.
These analyses confirm the structure and purity of the final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzimidazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield aryl-substituted derivatives, while Buchwald-Hartwig coupling with anilines can produce arylamine derivatives .
Scientific Research Applications
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole moiety is known to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Benzimidazole Ring
Compound A : tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
- Structure : Methyl substituent at the 6-position; 2-oxo group on the benzimidazole.
- Molecular Weight : ~336 (based on LCMS data) .
- Key Differences: The methyl group reduces electrophilicity compared to bromine, limiting utility in Suzuki or Buchwald-Hartwig couplings.
Compound B : tert-butyl 4-(2-(cyanoimino)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
- Structure: Cyanoimino group replaces bromine.
- Synthesis: Cyclization of substituted benzendiamine with diphenyl cyanocarbonimidate .
- Reduced steric bulk compared to bromine may improve solubility .
Compound C : tert-butyl 4-(5-bromo-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Modifications on the Piperidine Backbone
Compound D : tert-butyl 4-(2-(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)-1-(2-phenyl-1H-benzo[d]imidazol-1-yl)ethyl)piperidine-1-carboxylate
- Structure: Extended substituents with dual benzimidazole moieties and phenoxyethyl chain.
- Molecular Weight : 703.87 .
- Key Differences: Increased molecular complexity and weight reduce bioavailability but enhance target specificity. Phenoxyethyl chain introduces conformational flexibility for multi-target engagement .
Comparative Data Table
Biological Activity
tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16BrN2O2
- Purity : 95%
- Physical Form : Solid
- Storage Conditions : Refrigerated
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and neuropharmacological conditions. The benzimidazole moiety is known to exhibit significant affinity towards multiple biological pathways, which can lead to various therapeutic effects.
Key Mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth through mechanisms such as angiogenesis inhibition and apoptosis induction.
- Neuropharmacological Effects : It may also influence neurotransmitter systems, contributing to anticonvulsant properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor activity. In vitro assays indicated that the compound effectively inhibits cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.3 | Induction of apoptosis |
| A549 (Lung) | 7.2 | Inhibition of angiogenesis |
| HCT116 (Colon) | 4.5 | Cell cycle arrest |
Neuropharmacological Activity
The anticonvulsant properties have been explored through various models, revealing a promising profile for neurological applications.
| Model | Effect Observed | Reference |
|---|---|---|
| PTZ-induced seizure | Significant reduction in seizures | |
| Maximal electroshock | Dose-dependent protection |
Study 1: Antitumor Efficacy in Vivo
In a study utilizing chick chorioallantoic membrane (CAM) assays, the compound was shown to significantly reduce tumor size and inhibit angiogenesis compared to control groups. The results suggested a comparable efficacy to established chemotherapeutics.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in a rodent model of epilepsy. The results indicated that treatment with this compound led to a marked decrease in seizure frequency and severity.
Q & A
Q. What crystallographic insights reveal conformational flexibility in the piperidine ring?
- Methodological Answer :
- Single-Crystal Analysis : X-ray data show chair conformation dominates, with slight puckering due to steric bulk from the tert-butyl group.
- Torsional Angles : N-C-O-C linkages in the carbamate group adopt a planar geometry to minimize steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
